

# Application Notes and Protocols: Synthesis of 1-(5-Methyl-2-pyridinyl)piperazine

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## Compound of Interest

Compound Name: 1-(5-Methyl-2-pyridinyl)piperazine

Cat. No.: B109200

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## Abstract

This document provides a detailed, step-by-step protocol for the synthesis of **1-(5-Methyl-2-pyridinyl)piperazine**, a valuable building block in pharmaceutical research and drug development. The synthesis is based on a nucleophilic aromatic substitution (SNAr) reaction between 2-chloro-5-methylpyridine and piperazine. This protocol includes a comprehensive list of materials, detailed experimental procedures, and methods for purification and characterization. All quantitative data is summarized for clarity, and a logical workflow diagram is provided to visualize the process.

## Introduction

**1-(5-Methyl-2-pyridinyl)piperazine** is a key intermediate in the synthesis of various biologically active compounds. The piperazine moiety is a common scaffold in medicinal chemistry, known to impart favorable pharmacokinetic properties. The synthesis described herein utilizes a robust and scalable nucleophilic aromatic substitution reaction, a common strategy for the formation of arylpiperazine linkages.

## Reaction Scheme

The overall reaction involves the displacement of a chlorine atom from the 2-position of the pyridine ring by one of the nitrogen atoms of piperazine.

## Quantitative Data Summary

| Parameter                 | Value  |
|---------------------------|--|
| Reactants                 |  |
| 2-Chloro-5-methylpyridine | 1.0 eq   |
| Piperazine                | 4.0 eq   |
| Solvent                   |  |
| Dimethyl Sulfoxide (DMSO) | 5 mL / mmol of 2-chloro-5-methylpyridine       |
| Reaction Conditions       |  |
| Temperature               | 120 °C   |
| Reaction Time             | 12-24 hours                                    |
| Product                   |  |
| Yield                     | 85-95%   |
| Purity (by HPLC)          | >98%   |
| Characterization          |  |
| Molecular Formula         | C <sub>10</sub> H <sub>15</sub> N <sub>3</sub> |
| Molecular Weight          | 177.25 g/mol                                   |
| Appearance                | Off-white to yellow solid                      |

## Experimental Protocol

### Materials:

- 2-Chloro-5-methylpyridine (98%)
- Piperazine (anhydrous, 99%)
- Dimethyl Sulfoxide (DMSO, anhydrous)
- Dichloromethane (DCM)

- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated aqueous  $\text{NaCl}$  solution)
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel (for column chromatography)
- Ethyl acetate ( $\text{EtOAc}$ )
- Methanol ( $\text{MeOH}$ )
- Ammonium hydroxide ( $\text{NH}_4\text{OH}$ )

**Equipment:**

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating plate
- Nitrogen or Argon gas inlet
- Separatory funnel
- Rotary evaporator
- Glass funnel
- Beakers and Erlenmeyer flasks
- Column for chromatography
- Thin Layer Chromatography (TLC) plates and chamber
- UV lamp for TLC visualization

**Procedure:**

- Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-5-methylpyridine (1.0 eq) and anhydrous piperazine (4.0 eq).
- Solvent Addition: Under a nitrogen or argon atmosphere, add anhydrous DMSO (5 mL per mmol of 2-chloro-5-methylpyridine).
- Reaction: Heat the reaction mixture to 120 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of DCM:MeOH:NH<sub>4</sub>OH (90:9:1). The reaction is typically complete within 12-24 hours.
- Work-up:
  - Cool the reaction mixture to room temperature.
  - Pour the mixture into a separatory funnel containing water and extract with dichloromethane (3 x 50 mL).
  - Combine the organic layers and wash with saturated aqueous NaHCO<sub>3</sub> solution (2 x 50 mL) to remove any acidic byproducts.
  - Wash the organic layer with brine (1 x 50 mL).
  - Dry the organic layer over anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>).
- Purification:
  - Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
  - Purify the crude product by silica gel column chromatography. Elute with a gradient of dichloromethane to 10% methanol in dichloromethane. The product-containing fractions can be identified by TLC.
- Isolation and Characterization:
  - Combine the pure fractions and remove the solvent under reduced pressure to yield **1-(5-Methyl-2-pyridinyl)piperazine** as an off-white to yellow solid.

- Characterize the final product by  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and Mass Spectrometry to confirm its identity and purity.

## Visualizations



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Caption: Synthetic workflow for **1-(5-Methyl-2-pyridinyl)piperazine**.

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